molecular formula C6H13NO B15217967 (R)-3-Amino-3-cyclopropylpropan-1-ol

(R)-3-Amino-3-cyclopropylpropan-1-ol

Cat. No.: B15217967
M. Wt: 115.17 g/mol
InChI Key: UELSFEZAVWXJFT-ZCFIWIBFSA-N
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Description

®-3-Amino-3-cyclopropylpropan-1-ol is a chiral amino alcohol with a cyclopropyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-cyclopropylpropan-1-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of a cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor.

Industrial Production Methods: Industrial production of ®-3-Amino-3-cyclopropylpropan-1-ol often employs catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as chiral ligands and transition metals are commonly used to facilitate the reactions under mild conditions.

Types of Reactions:

    Oxidation: ®-3-Amino-3-cyclopropylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include cyclopropyl ketones, secondary amines, and substituted alcohols.

Scientific Research Applications

®-3-Amino-3-cyclopropylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-cyclopropylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    (S)-3-Amino-3-cyclopropylpropan-1-ol: The enantiomer of the compound, which may have different biological activities.

    Cyclopropylamine: A simpler analog with similar structural features but lacking the hydroxyl group.

    3-Aminopropanol: A related compound with a linear structure instead of a cyclopropyl group.

Uniqueness: ®-3-Amino-3-cyclopropylpropan-1-ol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group attached to a cyclopropyl ring. This combination of features makes it a valuable compound in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3R)-3-amino-3-cyclopropylpropan-1-ol

InChI

InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1

InChI Key

UELSFEZAVWXJFT-ZCFIWIBFSA-N

Isomeric SMILES

C1CC1[C@@H](CCO)N

Canonical SMILES

C1CC1C(CCO)N

Origin of Product

United States

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